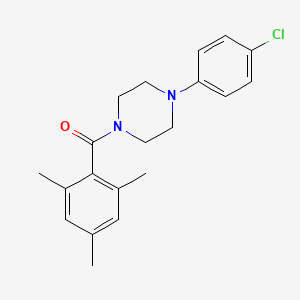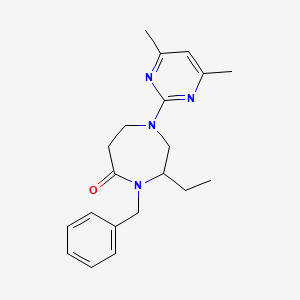
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in regulating various physiological processes, including sleep, pain, and cardiovascular function. DPCPX has been widely used in scientific research to study the functions of the adenosine A1 receptor and its related signaling pathways.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing the downstream signaling pathways from being activated. This leads to a decrease in the activity of the adenosine A1 receptor and its related physiological processes.
Biochemical and physiological effects:
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been shown to have a number of biochemical and physiological effects. It has been reported to increase wakefulness and reduce sleep in animal models, suggesting a role in regulating sleep-wake cycles. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been shown to have cardioprotective effects, reducing the risk of ischemic heart disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor and its related signaling pathways. However, one limitation of using 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research involving 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime. One area of interest is the role of the adenosine A1 receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been shown to have neuroprotective effects in animal models, and further research may reveal its potential as a therapeutic agent for these diseases. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists, which may have greater efficacy and fewer side effects than current compounds.
Méthodes De Synthèse
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime can be synthesized by a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone to form the corresponding cyclopentanone derivative, followed by the reaction of the cyclopentanone derivative with hydroxylamine hydrochloride to yield the oxime product. The synthesis method for 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has been widely used in scientific research to study the functions of the adenosine A1 receptor and its related signaling pathways. It has been used to investigate the role of the adenosine A1 receptor in various physiological processes, including sleep, pain, and cardiovascular function. 1-(3,4-dimethoxyphenyl)cyclopentanecarbaldehyde oxime has also been used to study the effects of adenosine A1 receptor antagonists on the development of certain diseases, such as ischemic heart disease and neurodegenerative disorders.
Propriétés
IUPAC Name |
(NE)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-11(9-13(12)18-2)14(10-15-16)7-3-4-8-14/h5-6,9-10,16H,3-4,7-8H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJKXPWSOYIVLE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)
![1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)
![8-[(2,6-dimethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5299922.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)
![ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate](/img/structure/B5299928.png)


![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)
